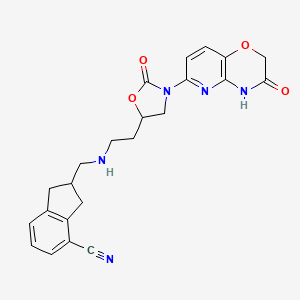

Topoisomerase inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H23N5O4 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2-[[2-[2-oxo-3-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-6-yl)-1,3-oxazolidin-5-yl]ethylamino]methyl]-2,3-dihydro-1H-indene-4-carbonitrile |

InChI |

InChI=1S/C23H23N5O4/c24-10-16-3-1-2-15-8-14(9-18(15)16)11-25-7-6-17-12-28(23(30)32-17)20-5-4-19-22(26-20)27-21(29)13-31-19/h1-5,14,17,25H,6-9,11-13H2,(H,26,27,29) |

InChI Key |

RXANXGVEULKMLY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC=C2C#N)CNCCC3CN(C(=O)O3)C4=NC5=C(C=C4)OCC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase II Poisons

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of topoisomerase II (Topo II) poisons, a critical class of chemotherapeutic agents. It details the enzyme's normal catalytic function, the mechanisms of poison-induced cytotoxicity, classifications of these agents, and the experimental protocols used for their evaluation.

Introduction: The Double-Edged Sword of Topoisomerase II

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome, such as supercoils, knots, and tangles, which arise during critical cellular processes like DNA replication, transcription, and chromosome segregation. Eukaryotic cells have two main types of topoisomerases. Type II topoisomerases, the focus of this guide, function by creating transient double-strand breaks (DSBs) in one segment of DNA (the "gate" or G-segment), passing another intact DNA duplex (the "transport" or T-segment) through the break, and then resealing the G-segment. This ATP-dependent process is vital for maintaining genomic integrity.

However, the very nature of their function—creating DSBs—makes them inherently dangerous. A failure to properly reseal these breaks can lead to genomic fragmentation and cell death. It is this cytotoxic potential that is exploited by a class of drugs known as topoisomerase II poisons . These agents don't inhibit the enzyme's catalytic activity outright but instead trap it in an intermediate stage of its reaction cycle, converting this essential enzyme into a potent cellular toxin that fragments the genome. This mechanism forms the basis for some of the most effective and widely used anticancer drugs.

The Catalytic Cycle of Topoisomerase II

Understanding how Topo II poisons work requires a firm grasp of the enzyme's normal catalytic cycle. The process involves a series of complex conformational changes within the dimeric enzyme, which features three distinct interfaces or "gates": the N-gate (at the N-terminal ATPase domains), the DNA-gate (where DNA cleavage occurs), and the C-gate (at the C-terminal domains).

The cycle can be summarized in the following steps:

-

G-Segment Binding: The Topo II dimer initially binds to a G-segment of DNA.

-

T-Segment Capture: A T-segment of DNA is captured upon the binding of two ATP molecules, which induces the dimerization of the N-terminal gates.

-

G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, creating a 4-base pair stagger. Each 5' end of the broken DNA is covalently linked to a catalytic tyrosine residue on the enzyme. This intermediate is known as the cleavage complex .

-

T-Segment Passage: The T-segment is passed through the opened DNA-gate.

-

G-Segment Religation: The DNA-gate closes, and the G-segment is religated.

-

T-Segment Release & ATP Hydrolysis: Hydrolysis of ATP leads to the opening of the C-gate, releasing the T-segment. The N-gate then reopens, resetting the enzyme for another catalytic cycle.

General Mechanism of Topoisomerase II Poisons

Topoisomerase II poisons exert their cytotoxic effects by interfering with the religation step (Step 5) of the catalytic cycle. They stabilize the transient cleavage complex, in which the enzyme is covalently bound to the 5' ends of the cleaved DNA. This stabilized ternary complex (Topo II-DNA-drug) constitutes a formidable obstacle on the DNA.

The collision of advancing replication forks or transcription machinery with these stalled cleavage complexes leads to the conversion of transient, enzyme-linked breaks into permanent, irreversible DNA double-strand breaks.[1] The accumulation of these DSBs triggers a robust DNA damage response (DDR), activating signaling cascades involving kinases like ATM and DNA-PKcs.[1][2] If the damage is too extensive for the cell's repair machinery—primarily non-homologous end joining (NHEJ) and homologous recombination (HR)—to handle, the cell is driven into apoptosis.[2][3]

Classification and Mechanisms of Key Poisons

Topo II poisons are a structurally diverse group of compounds. While they all stabilize the cleavage complex, they do so through different molecular interactions. They are often classified based on their mode of interaction with the DNA-enzyme complex.

Intercalating vs. Non-Intercalating Poisons

-

Intercalating Poisons: These compounds possess planar aromatic ring systems that insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and contributes to the stabilization of the cleavage complex.

-

Doxorubicin: An anthracycline that is one of the most widely used anticancer drugs. It intercalates into DNA and traps the Topo II enzyme.[1][4] Interestingly, doxorubicin can also inhibit DNA replication fork progression through a Topo II-independent mechanism by inhibiting the unwinding of the replicative helicase.[4][5]

-

Mitoxantrone: A synthetic anthracenedione that intercalates into DNA primarily through hydrogen bonding and is a potent inhibitor of Topo II.

-

Amsacrine: An aminoacridine derivative that acts as a DNA intercalator and a Topo II poison.

-

-

Non-Intercalating Poisons: These agents do not bind to DNA by intercalation but instead interact with both the enzyme and the DNA near the site of cleavage to prevent religation.

-

Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a cornerstone of many chemotherapy regimens. It forms a ternary complex with Topo II and DNA, physically obstructing the religation of the cleaved strands.[4] Its cytotoxic effects are highly dependent on the presence of Topo II.[5]

-

Quinolone Antibiotics (e.g., Ciprofloxacin): While primarily used as antibacterials, quinolones are classic examples of non-intercalating poisons. They target the bacterial equivalents of Topo II (DNA gyrase and Topoisomerase IV) and trap the cleavage complex, leading to bacterial cell death. Their selectivity for bacterial enzymes makes them effective antibiotics with generally lower toxicity to human cells.

-

Data Presentation: Comparative Activity of Topo II Poisons

The potency of Topo II poisons can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., enzyme activity or cell growth).

| Compound | Class | Target(s) | IC50 (Topo II Inhibition) | IC50 (Cell Line Example) | References |

| Etoposide | Non-Intercalating | Topo IIα, Topo IIβ | ~78.4 µM | 0.2-2 µM (Various) | [6] |

| Doxorubicin | Intercalating | Topo IIα, Topo IIβ | ~2.67 µM | 10-100 nM (Various) | [6] |

| Mitoxantrone | Intercalating | Topo IIα, Topo IIβ | 0.1-1 µM | 1-20 nM (Various) | [7] |

| Amsacrine | Intercalating | Topo IIα, Topo IIβ | 1-10 µM | 5-50 nM (Various) | [7] |

Note: IC50 values can vary significantly depending on the assay conditions, cell line, and specific Topo II isoform used.

Experimental Protocols for Studying Topoisomerase II Poisons

Evaluating the activity and mechanism of Topo II poisons requires a suite of specialized biochemical and cell-based assays.

In Vitro DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Topo II cleavage complex using purified components.

Principle: Purified Topo II enzyme is incubated with supercoiled plasmid DNA in the presence or absence of a test compound. Topo II poisons will increase the steady-state level of the cleavage complex, resulting in the formation of linear DNA from the supercoiled plasmid. The different DNA topoisomers (supercoiled, relaxed, linear) are then separated by agarose gel electrophoresis and visualized.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 40 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂), 200-500 ng of supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[8]

-

Enzyme Addition: Add a predetermined amount of purified human Topo IIα or Topo IIβ to initiate the reaction.[8]

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes to allow the cleavage/ligation equilibrium to be reached.[8]

-

Reaction Termination: Stop the reaction by adding SDS (to a final concentration of 1%) and Proteinase K. The SDS dissociates the non-covalently bound Topo II subunits, while the Proteinase K digests the enzyme, leaving a linear plasmid with nicks where the enzyme was covalently attached.

-

Analysis: Add loading dye and resolve the DNA species on a 0.8-1% agarose gel.[9]

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. An increase in the linear DNA band in the presence of the compound indicates Topo II poisoning activity.[9]

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is designed to detect and quantify the levels of stabilized Topo II-DNA covalent complexes within treated cells, providing direct evidence of a drug's in-cell mechanism of action.[10][11]

Principle: Cells are treated with a test compound. The cells are then lysed with a strong denaturant (like Sarkosyl) which traps the covalent complexes. The lysate is then subjected to cesium chloride (CsCl) density gradient ultracentrifugation. The dense DNA, along with any covalently attached proteins, pellets separately from the free cellular proteins. The amount of Topo II in the DNA pellet is then quantified, typically by immunoblotting.[10][12]

Detailed Methodology:

-

Cell Treatment: Culture cells to the desired density and treat with the test compound (and appropriate controls) for a specified time (e.g., 1-2 hours).[10]

-

Lysis: Lyse the cells directly in the culture dish with a lysis solution containing 1% Sarkosyl. Scrape the viscous lysate and pass it through a syringe to shear the genomic DNA.[12]

-

CsCl Gradient: Carefully layer the cell lysate onto a pre-formed CsCl step gradient in an ultracentrifuge tube.[12]

-

Ultracentrifugation: Centrifuge at high speed (e.g., >150,000 x g) for 20-24 hours. This separates the free protein (which remains in the upper layers) from the DNA-protein complexes (which pellet at the bottom).

-

DNA Pellet Processing: Carefully remove the supernatant and resuspend the DNA pellet in a suitable buffer.

-

Quantification: Determine the DNA concentration in the resuspended pellet.

-

Immunoblotting (Slot Blot): Apply equal amounts of DNA from each sample onto a nitrocellulose or PVDF membrane using a slot blot apparatus. Probe the membrane with a primary antibody specific for Topo IIα or Topo IIβ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A stronger signal in drug-treated samples compared to controls indicates the stabilization of Topo II-DNA complexes.[11]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on a population of cells.

Principle: The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of living cells.[13]

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a desired period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a specialized SDS-based solution) to each well to dissolve the purple formazan crystals.[15][16]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Plot the results to determine the IC50 value of the compound.

Downstream Signaling and Cellular Consequences

The DNA damage induced by Topo II poisons activates complex cellular signaling networks. The initial sensor of DSBs is often the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a host of downstream targets, including the histone variant H2AX (forming γH2AX, a marker of DSBs) and the tumor suppressor p53.[17] Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is irreparable, trigger apoptosis.

Conclusion and Future Directions

Topoisomerase II poisons are a powerful class of anticancer agents that function by converting an essential enzyme into a DNA-damaging toxin. Their mechanism, centered on the stabilization of the Topo II cleavage complex, leads to the formation of lethal double-strand breaks in rapidly proliferating cancer cells. Understanding the nuances of their interaction with the Topo II-DNA complex, the cellular responses to the damage they inflict, and the assays used to characterize them is paramount for drug development professionals.

Future research continues to focus on developing novel Topo II-targeting agents with improved isoform selectivity (Topo IIα vs. Topo IIβ) to reduce off-target toxicities, such as cardiotoxicity and the risk of therapy-related secondary malignancies.[7][18] Additionally, the development of catalytic inhibitors, which block enzyme function without stabilizing the cleavage complex, represents a promising strategy to circumvent the DNA-damaging effects and associated toxicities of classical poisons.[1][19] A deep, mechanistic understanding remains the cornerstone for designing the next generation of safer and more effective cancer therapies targeting this critical enzyme.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase II-mediated DNA damage is differently repaired during the cell cycle by non-homologous end joining and homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of novel topoisomerase II inhibitors

An In-depth Technical Guide to the Discovery and Development of Novel Topoisomerase II Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

DNA topoisomerase II (Topo II) is a critical enzyme in DNA replication and an established target for anticancer therapeutics.[1][2] Clinically used Topo II inhibitors, primarily poisons that stabilize the DNA-enzyme cleavage complex, are effective but fraught with challenges like severe side effects and drug resistance.[1][2][3] This has driven a paradigm shift towards the discovery of novel inhibitors, particularly catalytic inhibitors, which modulate the enzyme's function without causing widespread DNA damage.[3][4] This guide provides a technical overview of the modern landscape of Topo II inhibitor development, covering novel inhibitor classes, quantitative efficacy data, detailed experimental protocols, and the logical workflows underpinning the discovery process.

Core Concepts: Topoisomerase II as an Anticancer Target

Topoisomerase enzymes resolve topological DNA issues during key cellular processes like replication and transcription.[5][6] Human cells have two major types: Type I, which creates single-strand breaks, and Type II, which creates transient double-strand breaks (DSBs).[1][6]

The type II family includes two human isoforms, Topo IIα and Topo IIβ.[1] Topo IIα is highly expressed in proliferating cancer cells, making it the primary therapeutic target, while the more ubiquitously expressed Topo IIβ is implicated in the off-target cardiotoxicity of some drugs.[1][7]

Topo II inhibitors are broadly classified by their mechanism of action:[1]

-

Topoisomerase II Poisons: These agents, including clinical mainstays like etoposide and doxorubicin, stabilize the covalent Topo II-DNA cleavage complex.[7][8][9] The collision of replication forks with these complexes converts them into permanent, lethal DSBs, triggering apoptosis.[10][11]

-

Topoisomerase II Catalytic Inhibitors: This class inhibits the enzyme's catalytic cycle at a step prior to DNA cleavage, such as by blocking the ATP binding site or preventing DNA binding.[1][5][8] By not generating stabilized cleavage complexes, they are theorized to have a more favorable safety profile and circumvent certain resistance mechanisms.[2][4]

The urgent need to overcome the limitations of classic poisons—including multidrug resistance and secondary malignancies—has intensified research into novel catalytic and multi-target inhibitors.[2][12]

Emerging Classes of Novel Topoisomerase II Inhibitors

The search for safer and more effective agents has led to the exploration of several innovative strategies.

-

Catalytic Inhibitors Targeting the ATPase Domain: The ATP-binding site on the N-terminal domain of Topo II is a highly conserved and attractive target for rational drug design.[2] Compounds that competitively inhibit ATP binding can effectively halt the enzyme's catalytic cycle.[1][9][13] Novel purine analogues and other heterocyclic compounds have shown significant promise in this area.[1][13]

-

Dual Topoisomerase I and II Inhibitors: A strategy to enhance efficacy and overcome resistance is to target both Topo I and Topo II simultaneously.[14] Since resistance to a Topo I inhibitor can be accompanied by an upregulation of Topo II (and vice versa), a single compound with dual activity could offer a significant therapeutic advantage over combination therapies.[14]

-

Isoform-Selective Inhibitors: Given the association of Topo IIβ inhibition with cardiotoxicity, developing Topo IIα-selective inhibitors is a key goal.[1] While challenging due to the high conservation of the isoforms' DNA binding and catalytic sites, subtle differences in the C-terminal domains offer a potential avenue for achieving selectivity.[2]

Quantitative Data on Novel Inhibitors

The following tables summarize the activity of representative novel Topoisomerase II inhibitors reported in recent literature.

Table 1: In Vitro Topo IIα Inhibitory Activity

| Compound Class/Name | Assay Type | IC50 | Reference |

| Perimidine o-quinone derivative | Topo IIα Inhibition | 7.54 µM | [1] |

| N,N'-diphenyl derivative (3b) | Decatenation | 9.7 ± 2.6 µM | [15] |

| Purine Analogue (QAP 1) | Decatenation | Sub-micromolar | [13] |

| Novel Catalytic Inhibitor (T60) | Decatenation | ~0.3 µM | [16] |

| Novel Catalytic Inhibitor (T60) | Relaxation | ~4.7 µM | [16] |

| Etoposide (Control) | Decatenation | 47.5 ± 2.2 µM | [15] |

Table 2: Antiproliferative Activity (Cytotoxicity) in Human Cancer Cell Lines

| Compound Class/Name | Cell Line | IC50 | Reference |

| Perimidine o-quinone derivative | HL-60, Huh7, Hct116, Hela | ≤ 1 µM | [1] |

| N,N'-diphenyl derivative (3f) | DU145 (Prostate) | < 5 µM | [15] |

| N,N'-diphenyl derivative (3h) | HeLa (Cervical) | < 5 µM | [15] |

| N,N'-diphenyl derivative (5e) | A549 (Lung) | < 5 µM | [15] |

Key Experimental Protocols

The discovery and characterization of Topo II inhibitors rely on a set of robust biochemical and cell-based assays.

Topoisomerase II DNA Decatenation Assay

This is the benchmark assay for measuring Topo II catalytic activity and its inhibition. It measures the enzyme's ability to resolve interlocked (catenated) DNA networks from kinetoplasts (kDNA) into individual minicircles.

-

Principle: Active Topo II decatenates the kDNA network, allowing the released, smaller DNA circles to migrate faster through an agarose gel. Inhibitors prevent this process, leaving the kDNA network intact at the origin.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Catenated Kinetoplast DNA (kDNA) substrate

-

5X Assay Buffer (e.g., 250 mM Tris-HCl, 625 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA)

-

ATP (typically 1-2 mM final concentration)

-

Test compounds dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS, bromophenol blue, glycerol)

-

Proteinase K

-

1% Agarose gel with 0.5 µg/ml ethidium bromide

-

-

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add water, 5X assay buffer, ATP, and the kDNA substrate.

-

Add varying concentrations of the test compound (or DMSO for the control).

-

Initiate the reaction by adding 2-6 units of Topo II enzyme. The final reaction volume is typically 20-30 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS, followed by proteinase K to digest the enzyme. Incubate for another 15-30 minutes at 37°C.[17]

-

Add loading dye to the samples.

-

Load the samples onto a 1% agarose gel. Include markers for catenated (untreated) and fully decatenated DNA.

-

Perform electrophoresis at 80-100V until the dye front has migrated sufficiently.[17][18]

-

Visualize the DNA bands under a UV transilluminator. Quantify the percentage of decatenated DNA to determine the compound's IC50 value.[6][19]

-

In Vitro Cytotoxicity (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's antiproliferative potency.

-

Principle: Viable cells with active mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product, which can be quantified by spectrophotometry.

-

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, DU145)

-

Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

-

Test compounds

-

MTT or MTS reagent

-

Solubilization solution (e.g., DMSO or SDS for MTT)

-

96-well microplates

-

Multichannel pipette and microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle (DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add the MTT/MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex biological and logical processes.

Caption: Comparative mechanisms of Topoisomerase II poisons versus catalytic inhibitors.

Caption: A streamlined workflow for the discovery and development of novel Topo II inhibitors.

Conclusion and Future Directions

The development of novel Topoisomerase II inhibitors is moving beyond the traditional poison-based approach towards more nuanced mechanisms of action. The focus on catalytic inhibitors, dual-targeting agents, and isoform-selective compounds holds the promise of creating therapies with improved safety profiles and the ability to overcome clinical resistance. Future research will likely leverage structure-based drug design to create highly potent and selective molecules. Furthermore, exploring the synergistic potential of these novel agents in combination with other targeted therapies and immunotherapies will be crucial for advancing cancer treatment paradigms.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of catalytic inhibitors of human DNA topoisomerase IIα as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. embopress.org [embopress.org]

- 11. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 17. topogen.com [topogen.com]

- 18. inspiralis.com [inspiralis.com]

- 19. researchgate.net [researchgate.net]

The Architect of DNA Topology: An In-depth Technical Guide to Topoisomerase II in DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Topoisomerase II (Topo II) is a ubiquitous and essential enzyme that plays a critical role in managing the complex topological challenges of the genome. By catalyzing the transient cleavage and re-ligation of double-stranded DNA, Topo II facilitates vital cellular processes, including DNA replication, transcription, and chromosome segregation. This technical guide provides a comprehensive overview of the multifaceted roles of Topoisomerase II, detailing its mechanism of action, its differential functions in replication and transcription, and the intricate signaling pathways that regulate its activity. Furthermore, this document offers detailed experimental protocols for key assays used to study Topo II function and presents quantitative data on its enzymatic activity and inhibition, making it an essential resource for researchers in molecular biology, oncology, and drug development.

Core Function and Mechanism of Topoisomerase II

Topoisomerase II enzymes are molecular machines that modulate the topological state of DNA. They function as homodimers, with each monomer contributing to a complex series of conformational changes that enable the passage of one DNA duplex through a transient break in another.[1][2] This "strand passage" mechanism, which is dependent on ATP hydrolysis, allows Topo II to perform a variety of topological transformations, including the relaxation of supercoiled DNA, and the decatenation (unlinking) and unknotting of intertwined DNA molecules.[1][3] In eukaryotes, there are two main isoforms of Topo II: alpha (Topo IIα) and beta (Topo IIβ). Topo IIα is predominantly expressed in proliferating cells and is essential for DNA replication and mitosis, while Topo IIβ is more ubiquitously expressed and is involved in transcriptional regulation and developmental processes.[1][4]

The catalytic cycle of Topoisomerase II can be summarized in the following key steps:

-

Binding of the G-segment: The enzyme first binds to a segment of DNA, termed the "gate" or G-segment.

-

Capture of the T-segment: Upon ATP binding, the N-terminal ATPase domains dimerize, capturing a second DNA duplex, the "transport" or T-segment.

-

Cleavage of the G-segment: The enzyme cleaves both strands of the G-segment, forming a transient covalent intermediate where a tyrosine residue in each monomer is linked to the 5'-phosphate of the cleaved DNA.

-

Passage of the T-segment: The T-segment is then passed through the transient break in the G-segment.

-

Re-ligation of the G-segment: The G-segment is re-ligated, and the T-segment is released through the C-terminal gate of the enzyme.

-

ATP hydrolysis and reset: ATP hydrolysis resets the enzyme for another catalytic cycle.

This intricate mechanism is fundamental to resolving the topological stress generated during various DNA metabolic processes.

Role in DNA Replication

DNA replication, with its inherent unwinding of the parental DNA duplex, creates significant topological challenges. Topoisomerase II is indispensable for overcoming these hurdles and ensuring the faithful duplication of the genome.

Resolving Pre-catenanes and Positive Supercoils

As the replication fork progresses, the unwinding of the DNA helix by helicases generates positive supercoils ahead of the fork.[3] While Topoisomerase I can relax these supercoils, Topoisomerase IIα is particularly efficient at this task, especially for positively supercoiled DNA.[5] Furthermore, the intertwining of the newly replicated sister chromatids behind the replication fork leads to the formation of structures called precatenanes.[3] Topo IIα plays a crucial role in removing these precatenanes throughout the S and G2 phases of the cell cycle, preventing the accumulation of tangled DNA that would impede chromosome segregation.[1]

Decatenation of Sister Chromatids

The final and most critical role of Topoisomerase II in replication is the decatenation of fully replicated sister chromatids before their segregation during mitosis. As replication terminates, the two daughter DNA molecules remain topologically interlinked, or catenated. Topo IIα is the only enzyme capable of resolving these catenanes by passing one sister chromatid through a transient break in the other.[1][6] This decatenation activity is essential for proper chromosome condensation and segregation, and its failure leads to chromosome bridges and aneuploidy.[1]

Role in Transcription

The process of transcription, where RNA polymerase traverses the DNA template, also introduces topological stress. The movement of the transcription machinery generates positive supercoils ahead of it and negative supercoils behind it.[7] Both Topoisomerase I and II are involved in relaxing this supercoiling to allow for efficient transcription.[3][7]

While Topoisomerase I is often considered the primary enzyme for resolving transcriptional supercoiling, Topoisomerase II, particularly the Topo IIβ isoform, plays a significant and distinct role. Topo IIβ is often found at the promoters of actively transcribed genes and is implicated in the regulation of gene expression.[8][9] It is thought to be particularly important for the transcription of long genes and for resolving topological constraints that arise from chromatin looping and enhancer-promoter interactions.[8][9]

Quantitative Analysis of Topoisomerase II Activity

The enzymatic activity of Topoisomerase II can be quantified to understand its efficiency and the effects of various factors, including inhibitors. Key parameters include the Michaelis constant (Km), catalytic rate (kcat), and processivity.

| Parameter | Value | Enzyme/Substrate | Reference |

| Km (ATP) | 0.22 ± 0.06 mM | Human Topoisomerase IIα | [1] |

| Km (DNA) | 5.7 ± 1.5 nM | Human Topoisomerase IIα / Supercoiled pAB1_FL924 | [1] |

| kcat (ATP hydrolysis) | 2.25 s⁻¹ | Human Topoisomerase IIβ | [10] |

| kcat (DNA relaxation) | 6.7 x 10⁻³ s⁻¹ | Human Topoisomerase IIα | [1] |

| Processivity | >6000 turns | Yeast Topoisomerase II on buckled DNA | [11] |

| Processivity | ~1000 turns | Yeast Topoisomerase II on chromatin under low torsion | [11] |

Table 1: Kinetic and Processivity Parameters of Topoisomerase II. This table summarizes key quantitative data on the enzymatic activity of Topoisomerase II, providing insights into its substrate affinity, catalytic efficiency, and the number of topological changes it can perform per binding event.

Impact of Inhibitors on Topoisomerase II Function

Topoisomerase II is a major target for anticancer drugs. These inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors.

-

Topoisomerase II Poisons: These drugs, such as etoposide and doxorubicin, stabilize the covalent Topo II-DNA cleavage complex. This traps the enzyme on the DNA, leading to the accumulation of double-strand breaks when the replication or transcription machinery collides with these complexes. These DNA breaks trigger cell cycle arrest and apoptosis.

-

Catalytic Inhibitors: These compounds, like dexrazoxane (ICRF-187), inhibit the catalytic activity of Topo II without stabilizing the cleavage complex. They can interfere with ATP binding or hydrolysis, or prevent the enzyme from binding to DNA.

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 Value | Assay/Cell Line | Reference |

| Etoposide | 46.3 µM | Human Topoisomerase II decatenation assay | [12] |

| Etoposide | 78.4 µM | Topoisomerase II inhibition assay | [13] |

| Doxorubicin | 2.67 µM | Topoisomerase II inhibition assay | [13] |

| Dexrazoxane | ≈ 60 µM | Topoisomerase II decatenation assay | [12] |

| Genistein | Not specified, but induces Topo IIβ-mediated rearrangements | [12] | |

| XK469 | ≈ 130 µM | Topoisomerase II decatenation assay | [12] |

Table 2: IC50 Values of Common Topoisomerase II Inhibitors. This table provides a comparative summary of the potency of various inhibitors on Topoisomerase II activity, which is crucial for drug development and understanding their therapeutic potential.

Regulation of Topoisomerase II Activity

The activity of Topoisomerase II is tightly regulated throughout the cell cycle to ensure its function is executed at the appropriate time and place. This regulation is primarily achieved through post-translational modifications, including phosphorylation and SUMOylation.

Phosphorylation

Topoisomerase II is a phosphoprotein, with its phosphorylation status changing dynamically throughout the cell cycle.[1] Phosphorylation levels increase as cells progress through G2 and enter mitosis.[1] Several kinases have been implicated in phosphorylating Topo II, including Casein Kinase II (CK2), Cyclin-Dependent Kinase 1 (Cdk1), and Protein Kinase C (PKC).[11] Phosphorylation primarily occurs in the C-terminal domain and is thought to influence the enzyme's catalytic activity and nuclear localization.[1][14]

References

- 1. Kinetic Study of DNA Topoisomerases by Supercoiling-Dependent Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. graphpad.com [graphpad.com]

- 5. Human topoisomerase IIalpha rapidly relaxes positively supercoiled DNA: implications for enzyme action ahead of replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analyzing Topoisomerase II Cleavage Complexes Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. Characterisation of the DNA-dependent ATPase activity of human DNA topoisomerase IIbeta: mutation of Ser165 in the ATPase domain reduces the ATPase activity and abolishes the in vivo complementation ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatinization modulates topoisomerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A quantitative decatenation assay for type II topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Catalytic versus Poison Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems that arise during fundamental cellular processes such as replication, transcription, and chromosome segregation. Their essential nature makes them a prime target for therapeutic intervention, particularly in oncology. Agents that target Topo II are broadly classified into two distinct categories based on their mechanism of action: catalytic inhibitors and poisons. This technical guide provides a comprehensive exploration of these two classes of inhibitors, detailing their core mechanisms, presenting comparative quantitative data, outlining key experimental protocols for their differentiation, and visualizing the intricate signaling pathways they modulate.

Differentiating Catalytic Inhibitors from Poisons: A Mechanistic Overview

The fundamental distinction between catalytic and poison Topo II inhibitors lies in their impact on the enzyme's catalytic cycle and the formation of the cleavage complex, a transient intermediate where Topo II is covalently bound to the 5' ends of the cleaved DNA.

Topoisomerase II Poisons act by stabilizing this cleavage complex.[1] By preventing the religation of the DNA strands, these agents convert the essential enzyme into a cellular toxin that generates DNA double-strand breaks (DSBs).[2] This accumulation of DSBs triggers a robust DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis.[3] Topo II poisons can be further sub-classified based on their interaction with the enzyme-DNA complex as either interfacial or covalent poisons.[1]

Catalytic Inhibitors , in contrast, do not stabilize the cleavage complex. Instead, they interfere with other steps of the Topo II catalytic cycle, thereby reducing the overall enzymatic activity.[1] These agents can act through various mechanisms, such as inhibiting ATP binding and hydrolysis, preventing the binding of Topo II to DNA, or blocking the enzyme in a closed-clamp conformation after DNA strand passage.[4][5] By diminishing the catalytic function of Topo II without inducing significant DNA damage, these inhibitors can lead to mitotic failure and suppress cell proliferation.[6][7]

dot

Figure 1: Mechanisms of Topoisomerase II Poisons and Catalytic Inhibitors.

Quantitative Comparison of Topoisomerase II Inhibitors

The efficacy of Topo II inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity or cell growth. The following tables summarize the IC50 values for representative catalytic and poison inhibitors.

Table 1: IC50 Values of Topoisomerase II Catalytic Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| ICRF-187 (Dexrazoxane) | Topo II | Decatenation | ~60 | [8] |

| Merbarone | Topo IIα | Relaxation | 32 - 120 | AAT Bioquest |

| Novobiocin | Topo II | ATPase | Varies | [5] |

| Aclarubicin | Topo II | Decatenation | Varies | [2] |

| T60 | Topo IIα | Decatenation | ~0.3 | [9][10] |

| T60 | Topo IIα | Relaxation | ~4.7 | [9][10] |

| T638 | Topo IIβ | Decatenation | ~3.8 | [11] |

| QAP 1 | Topo II | Decatenation | 0.77 | [12] |

Table 2: IC50 Values of Topoisomerase II Poisons

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Etoposide (VP-16) | Topo IIα | Proliferation | 43.74 - 209.9 | [13] |

| Doxorubicin | Topo IIα | Proliferation | 0.88 - 3.0 | AAT Bioquest |

| Mitoxantrone | Topo II | Proliferation | Varies | [14] |

| Teniposide (VM-26) | Topo II | Proliferation | Varies | [2] |

| Daunorubicin | Topo II | Proliferation | Varies | [2] |

| Amsacrine | Topo II | Proliferation | Varies | [15] |

| Genistein | Topo II | Proliferation | Varies | [16] |

| Compound 3 | Topo II | Proliferation (MCF-7) | 120 | [17] |

| Compound 3 | Topo II | Proliferation (MDA-MB-231) | 70 | [17] |

Experimental Protocols for Differentiating Inhibitor Classes

Several key in vitro assays are employed to distinguish between catalytic and poison topoisomerase II inhibitors. These assays assess different aspects of the enzyme's function and its interaction with inhibitors.

DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Topo II-DNA cleavage complex, a hallmark of Topo II poisons.

Principle: Supercoiled plasmid DNA is incubated with Topo II and the test compound. If the compound is a poison, it will trap the enzyme in the cleavage complex, leading to the formation of linear DNA. The different DNA topoisomers (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis.

Detailed Methodology: [18][19]

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

1X Topo II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin).

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~20 µg/ml.

-

Test compound at various concentrations (a solvent control, e.g., DMSO, should be included).

-

Purified human Topo II enzyme.

-

Adjust the final volume with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination and Protein Digestion: Stop the reaction by adding SDS to a final concentration of 0.2% and Proteinase K to a final concentration of 0.1 mg/ml. Incubate at 37°C for another 30 minutes to digest the Topo II enzyme.

-

Sample Preparation for Electrophoresis: Add loading dye to the reaction mixture.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

-

Visualization: Visualize the DNA bands under UV light and document the results. An increase in the linear DNA band indicates a Topo II poison.

dot

References

- 1. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor p53 status and response to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of potent catalytic inhibitors of human DNA topoisomerase II by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 10. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of the novel DNA topoisomerase II inhibitors: esterification and amination substituted 4'-demethylepipodophyllotoxin derivates exhibiting anti-tumor activity by activating ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. tandfonline.com [tandfonline.com]

- 18. inspiralis.com [inspiralis.com]

- 19. DNA cleavage assay kit [profoldin.com]

Etoposide's Mechanism of Action in Lung Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, remains a cornerstone in the chemotherapy regimens for various malignancies, most notably small cell lung cancer (SCLC) and, to a lesser extent, non-small cell lung cancer (NSCLC). Its clinical efficacy is rooted in its ability to induce extensive DNA damage in rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of etoposide's action in lung cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage

Etoposide exerts its cytotoxic effects by targeting topoisomerase II, an essential nuclear enzyme that resolves topological challenges in DNA during replication, transcription, and chromosome segregation. The catalytic cycle of topoisomerase II involves the creation of transient double-strand breaks (DSBs) in the DNA, allowing for the passage of another DNA strand to relieve supercoiling, followed by the re-ligation of the broken strands.

Etoposide interferes with this process by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. The presence of these DNA lesions triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).

Quantitative Effects of Etoposide on Lung Cancer Cells

The cytotoxic and apoptotic effects of etoposide on lung cancer cells are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of Etoposide in Lung Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A549 | NSCLC | 72 | 3.49 | [1] |

| SH-SY5Y | Neuroblastoma (often used as a model for neuroendocrine tumors like SCLC) | 24 | ~60 | [2] |

| H146 | SCLC | Not Specified | Sensitive (IC50 < 16 µM) | Not directly specified |

| N592 | SCLC | Not Specified | Resistant (IC50 > 16 µM) | Not directly specified |

Table 2: Etoposide-Induced Apoptosis and DNA Damage in Lung Cancer Cells

| Cell Line | Etoposide Concentration (µM) | Time (hours) | Apoptotic Cells (%) | DNA Damage Metric (Olive Tail Moment) | Reference |

| SH-SY5Y | 60 | 24 | 30 | Not Available | [2] |

| SH-SY5Y | 60 | 48 | Increased from 30% | Not Available | [2] |

| SH-SY5Y | 60 | 70 | 90 | Not Available | [2] |

| A549 | 1 | 48 | Increased apoptosis | Not Available | [3] |

| A549 | 5 | 48 | Further increased apoptosis | Not Available | [3] |

| TK6 | 1 | 4 | >20-30% DNA in tail | Not Available | [4] |

Signaling Pathways Activated by Etoposide-Induced DNA Damage

The accumulation of DNA double-strand breaks triggers a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

The primary sensors of etoposide-induced DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. Upon activation, these kinases phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest and facilitate DNA repair.

p53-Mediated Apoptosis

A critical downstream effector of the DDR is the tumor suppressor protein p53. Activated by ATM and Chk2, p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-apoptotic genes, most notably PUMA (p53 upregulated modulator of apoptosis) and Bax (Bcl-2-associated X protein). These proteins, in turn, trigger the intrinsic pathway of apoptosis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Etoposide Treatment: Prepare serial dilutions of etoposide in culture medium. Remove the old medium from the wells and add 100 µL of the etoposide solutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Preparation: Culture and treat lung cancer cells with etoposide on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7] Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.[7]

-

TdT Reaction: Wash the cells with PBS. Add 100 µL of TdT reaction buffer and incubate for 10 minutes.[7] Remove the buffer and add 50 µL of the TdT reaction cocktail (containing TdT enzyme and dUTP-fluorophore conjugate). Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[8]

-

Staining and Visualization: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Comet Assay for DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.

Methodology:

-

Cell Preparation: After etoposide treatment, harvest the lung cancer cells and resuspend them in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.[4] Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail (e.g., Olive tail moment).[4]

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.

Methodology:

-

Protein Extraction: Treat lung cancer cells with etoposide for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[9]

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[9][10]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Conclusion

Etoposide's mechanism of action in lung cancer cells is a well-defined process initiated by the inhibition of topoisomerase II, leading to the accumulation of DNA double-strand breaks. This triggers a robust DNA damage response, culminating in cell cycle arrest and, crucially for its therapeutic effect, the induction of apoptosis, primarily through the p53-mediated intrinsic pathway. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these cellular responses, which is essential for both fundamental research and the development of novel therapeutic strategies to enhance etoposide's efficacy and overcome resistance in lung cancer.

References

- 1. netjournals.org [netjournals.org]

- 2. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

- 10. researchgate.net [researchgate.net]

Doxorubicin: A Technical Guide to its Dual Mechanism as a DNA Intercalating Agent and Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, an anthracycline antibiotic, remains a cornerstone of cancer chemotherapy, exhibiting potent cytotoxic effects against a broad spectrum of malignancies.[1] Its efficacy is primarily attributed to a dual mechanism of action: intercalation into DNA and the inhibition of topoisomerase II.[1][2] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways to support researchers and professionals in drug development.

Core Mechanism of Action

Doxorubicin's anticancer activity is multifaceted, but its primary modes of action are DNA intercalation and the poisoning of topoisomerase II.[1][3] These actions disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

DNA Intercalation

Doxorubicin's planar anthracycline ring structure enables it to insert itself between DNA base pairs, a process known as intercalation.[1][2] This physical distortion of the DNA double helix interferes with the progression of DNA and RNA polymerases, thereby hindering replication and transcription.[1] Studies have shown that doxorubicin preferentially intercalates at GC-rich sequences.[2] This intercalation induces torsional stress on the DNA, which can lead to changes in chromatin structure, including nucleosome destabilization.[2][4]

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[1][5] Doxorubicin acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex.[1][3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and the formation of DNA-protein crosslinks.[2][3] The persistence of these lesions triggers DNA damage response pathways, which can culminate in apoptotic cell death.[2]

It's noteworthy that some research suggests doxorubicin's inhibition of DNA replication can occur independently of topoisomerase II, primarily through its intercalating activity which impedes the DNA unwinding process by helicases.[6][7][8] However, the cytotoxicity of the drug is largely dependent on topoisomerase II.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to doxorubicin's interaction with DNA and its inhibitory effect on topoisomerase II.

Table 1: DNA Binding Affinity of Doxorubicin

| Parameter | Value | Experimental Conditions | Reference |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol⁻¹ | Experimental value | [9] |

| Binding Free Energy (ΔG) | -12.74 kcal mol⁻¹ (for d(CGATCG)) | Calculated using MM-PBSA | [9] |

| Binding Free Energy (ΔG) | -8.35 kcal mol⁻¹ (for d(CGTACG)) | Calculated using MM-PBSA | [9] |

| Affinity Constant (K) | 0.13 to 0.16 x 10⁶ M⁻¹ | 37°C in the presence of 10% serum | [10] |

| Apparent Binding Constant (K) | 3.2 x 10⁴ L mol⁻¹ | Spectroscopic and electrochemical methods | [11] |

Table 2: Topoisomerase II Inhibitory Activity of Doxorubicin

| Parameter | Cell Line / System | Value | Reference |

| IC50 | HTETOP cells | 0.52 µmol/L | [12] |

| IC50 | Topoisomerase II assay | Surpassed by compounds 6a and 6l (17.89 and 19.39 µM vs 20.82 µM for etoposide) | [13] |

Table 3: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines (IC50 Values)

| Cell Line | IC50 Value (µM) | Incubation Time | Reference |

| HeLa | Not specified, but cell viability reduced | 72 h | [14] |

| MCF7 | Not specified, but cell viability decreased with increasing concentration | 24 h | [15] |

| HepG2, Huh-7D, SK-hep-1 | Not specified, but cell viability measured | 48 h | [16] |

| DU-145 | LC50: 132.28 µM | 48 h | [17] |

Experimental Protocols

This section details common methodologies used to investigate the mechanisms of doxorubicin.

DNA Intercalation Assay (UV-Vis Spectroscopy)

This protocol is based on the principle that the absorption spectrum of doxorubicin changes upon binding to DNA.

Materials:

-

Doxorubicin solution of known concentration

-

Double-stranded DNA (ds-DNA) solution

-

Tris-HCl buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of doxorubicin at a fixed concentration (e.g., 1.0 x 10⁻⁵ mol L⁻¹) in Tris-HCl buffer.

-

Record the initial UV-Vis absorption spectrum of the doxorubicin solution, noting the absorbance maximum (around 480-493 nm).[11][18]

-

Titrate the doxorubicin solution with increasing concentrations of ds-DNA.

-

After each addition of DNA, allow the solution to equilibrate and then record the absorption spectrum.

-

Observe the decrease in the absorption band of doxorubicin as the DNA concentration increases, which is indicative of intercalation.[11]

-

The binding constant (K) can be calculated from the changes in absorbance using appropriate equations, such as the Scatchard plot analysis.[10][11]

Topoisomerase II Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)[19][20]

-

Assay buffer (containing ATP and a divalent cation like Mg²⁺)[19]

-

Doxorubicin solution

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of doxorubicin.

-

Add purified topoisomerase II enzyme to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[20]

-

Stop the reaction by adding SDS and proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

The stabilization of the cleavage complex by doxorubicin will result in an increase in the amount of linear DNA (for plasmid DNA) or decatenated DNA minicircles (for kDNA) compared to the control without the drug.[19]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Doxorubicin solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of doxorubicin concentrations for a specific duration (e.g., 24, 48, or 72 hours).[14][21]

-

After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).[15][17]

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.

Signaling Pathways and Visualizations

Doxorubicin-induced DNA damage triggers a cascade of cellular signaling pathways, primarily culminating in apoptosis.

Doxorubicin's Mechanism of Action Workflow

The following diagram illustrates the sequential steps of doxorubicin's primary mechanism of action.

Caption: Doxorubicin's dual mechanism leading to apoptosis.

Apoptotic Signaling Pathway Induced by Doxorubicin

This diagram outlines the key molecular players in the apoptotic pathway activated by doxorubicin-induced DNA damage.

Caption: p53-mediated intrinsic apoptotic pathway.

Experimental Workflow for Assessing Doxorubicin's Effects

This diagram provides a logical flow for a comprehensive in vitro study of doxorubicin.

Caption: A typical in vitro experimental workflow.

Conclusion

Doxorubicin's robust anticancer efficacy stems from its well-defined dual mechanism of DNA intercalation and topoisomerase II inhibition. A thorough understanding of these processes at a molecular and cellular level is crucial for the rational design of novel chemotherapeutic strategies, the development of synergistic drug combinations, and the mitigation of treatment-related toxicities. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. embopress.org [embopress.org]

- 7. biorxiv.org [biorxiv.org]

- 8. embopress.org [embopress.org]

- 9. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Classification of Topoisomerase II Inhibitors in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the classification, mechanisms of action, and relevant experimental methodologies for topoisomerase II inhibitors, a critical class of agents in oncology. Human DNA topoisomerase II is an essential enzyme that modulates the topological state of DNA, facilitating crucial cellular processes like replication, transcription, and chromosome segregation.[1][2][3][4] Its vital role in cell proliferation makes it a prime target for anticancer drugs.[1][4]

Classification of Topoisomerase II Inhibitors

Topoisomerase II inhibitors are broadly categorized into two main groups based on their mechanism of action: topoisomerase II poisons and topoisomerase II catalytic inhibitors.[1][4][5][6][7]

-

Topoisomerase II Poisons: These agents, which include most clinically active drugs, function by stabilizing the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[2][4][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[2][8][9][10] Topoisomerase II poisons are further subdivided into two classes:

-

Intercalating Agents: These compounds insert themselves between the base pairs of the DNA double helix.[3][11] This intercalation distorts the DNA structure and interferes with the function of topoisomerase II.[11][12][] Examples include anthracyclines like doxorubicin, anthracenediones like mitoxantrone, and aminoacridines like amsacrine.[3][4]

-

Non-Intercalating Agents: These inhibitors do not bind directly to DNA but instead interact with the topoisomerase II enzyme itself to stabilize the cleavage complex.[3][4] This class includes epipodophyllotoxins such as etoposide and teniposide.[3][4]

-

-

Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors interfere with various stages of the enzyme's catalytic cycle without trapping the cleavage complex.[5][6][7] Consequently, they do not induce significant DNA damage but still suppress cell proliferation, potentially offering a better safety profile.[5] Catalytic inhibitors are a heterogeneous group that can act by:

-

Inhibiting ATP Binding: Preventing the binding of ATP, which is necessary for the enzyme's catalytic activity.[6][14] Novobiocin is an example.[6]

-

Blocking DNA Binding: Interfering with the interaction between topoisomerase II and its DNA substrate.[5][6] Aclarubicin and suramin fall into this category.[6]

-

Stabilizing Non-Covalent Complexes: Locking the enzyme in a closed clamp conformation on the DNA, preventing strand passage.[6][14] This class includes bisdioxopiperazines like dexrazoxane (ICRF-187).[6][15]

-

Mechanism of Action: The Topoisomerase II Catalytic Cycle

The catalytic cycle of topoisomerase II involves several steps, each of which can be targeted by inhibitors. The enzyme, a homodimer, first binds to a segment of DNA (the G-segment). ATP binding induces a conformational change, leading to the cleavage of the G-segment and the passage of a second DNA segment (the T-segment) through the break. Finally, the G-segment is re-ligated, and the T-segment is released.

Poisons trap the enzyme at the cleavage complex stage, preventing re-ligation.[2][16] Catalytic inhibitors, in contrast, can block ATP binding, prevent the initial DNA binding, or lock the enzyme in a closed clamp after re-ligation, preventing the start of a new cycle.[6][16]

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 6. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urology-textbook.com [urology-textbook.com]

- 9. Etoposide - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Doxorubicin - Wikipedia [en.wikipedia.org]

- 14. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Topoisomerase II-Mediated DNA Cleavage: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase II (Top2) is an essential nuclear enzyme critical for managing the complex topology of DNA during fundamental cellular processes such as replication, transcription, and chromosome segregation.[1] By orchestrating the passage of one DNA double helix through a transient, enzyme-mediated double-strand break (DSB) in another, Top2 resolves DNA tangles, supercoils, and knots.[2][3] This activity, while vital for genomic integrity, carries the inherent risk of generating permanent DNA damage if the cleavage-ligation equilibrium is disrupted. This dual nature makes Top2 a key target for some of the most effective anticancer chemotherapeutics, which exploit this DNA cleavage mechanism to induce targeted cell death.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms governing Top2-mediated DNA cleavage, the intricacies of its catalytic cycle, and the modes of action of clinical inhibitors. It further serves as a practical resource by detailing key experimental protocols and presenting a summary of critical quantitative data to aid in research and drug development endeavors.

The Topoisomerase II Catalytic Cycle

Eukaryotic topoisomerase II is a homodimeric enzyme that modulates DNA topology through a coordinated series of conformational changes powered by ATP hydrolysis.[1] The entire process can be conceptualized through a "two-gate" model, involving an N-terminal gate (ATPase gate), a DNA-gate, and a C-terminal gate.[6] The catalytic cycle facilitates the passage of a "transport" segment (T-segment) of DNA through a transiently cleaved "gate" segment (G-segment).

The cycle proceeds through the following key steps[7][8]:

-

G-Segment Binding: The Top2 dimer initially binds to a G-segment of a DNA duplex.

-

T-Segment Capture: Upon the binding of two ATP molecules to the N-terminal ATPase domains, these domains dimerize. This conformational change, referred to as the "closing of the N-gate," captures a T-segment of DNA.[1][9]

-

G-Segment Cleavage: The enzyme introduces a staggered double-strand break in the G-segment. This reaction is catalyzed by a pair of active-site tyrosine residues, one from each monomer, which form covalent 5'-phosphotyrosyl bonds with the DNA.[4][9] This covalent intermediate is known as the cleavage complex.

-

T-Segment Passage: The captured T-segment is then transported through the transient break in the G-segment.[7]

-

G-Segment Ligation & T-Segment Release: The G-segment is resealed, and the T-segment is released through the C-terminal gate of the enzyme.

-

ATP Hydrolysis and Reset: Hydrolysis of ATP resets the enzyme to its initial conformation, allowing it to begin another catalytic cycle. The hydrolysis of one ATP molecule is thought to accelerate the rate of T-segment transport, while the second hydrolysis event allows the N-gate to reopen.[1][10]

Caption: The catalytic cycle of Topoisomerase II.

Molecular Mechanism of DNA Cleavage and Religation